molecular formula C19H20FN5O3S B2586590 2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 893917-74-3

2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2586590
CAS No.: 893917-74-3
M. Wt: 417.46
InChI Key: FNPRFBLYLFITTM-UHFFFAOYSA-N
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Description

2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

One significant application of compounds similar to 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide is in radiosynthesis. For example, [18F]PBR111, a closely related compound, has been synthesized for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This compound and its derivatives, such as DPA-714, have been designed with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging. The synthesis of these compounds involves a simple one-step process and has been successfully automated for PET imaging applications (Dollé et al., 2008).

Molecular Structure and Interaction Analysis

Compounds like 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide have been analyzed for their molecular structure and interactions. A study investigated a similar molecule for quantum chemical insights, including molecular structure and hydrogen-bonded interactions. Such analyses are crucial for understanding the pharmacokinetic properties of these molecules, including their drug likeness and potential as antiviral agents (Mary et al., 2020).

Synthesis and Biological Evaluation

Another application area is the synthesis and biological evaluation of compounds similar to the one for targeting specific receptors. For instance, the synthesis of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, closely related to the compound , has been carried out for studying peripheral benzodiazepine receptors. These compounds have shown high in vitro affinity and selectivity, making them potential candidates for evaluating neurodegenerative disorders (Fookes et al., 2008).

Antifolate Inhibitors

Compounds structurally similar to 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide have been synthesized as potential inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. These compounds have been studied for their potential as antitumor and antibacterial agents, showing promising inhibitory activities (Gangjee et al., 1996).

Properties

IUPAC Name

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-10(2)21-13(26)9-29-17-14-16(24(3)19(28)25(4)18(14)27)22-15(23-17)11-6-5-7-12(20)8-11/h5-8,10H,9H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPRFBLYLFITTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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